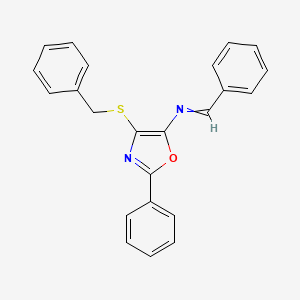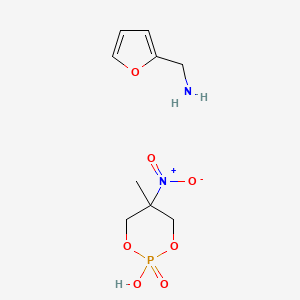![molecular formula C15H20O4 B14008357 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione CAS No. 17299-24-0](/img/structure/B14008357.png)
1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[84003,7]tetradecane-5,12-dione is a complex organic compound with a unique tricyclic structure This compound is known for its intricate molecular architecture, which includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of methyl and methylene groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more saturated derivatives.
科学的研究の応用
1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,9-Dimethyl-4-methylene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione: A closely related compound with a similar structure but different functional groups.
1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione analogs: Compounds with slight modifications to the core structure, leading to variations in chemical properties and reactivity.
Uniqueness
1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[84003,7]tetradecane-5,12-dione stands out due to its unique tricyclic structure and the presence of multiple functional groups
特性
CAS番号 |
17299-24-0 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione |
InChI |
InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3 |
InChIキー |
GKYRUDQNQRLJRF-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


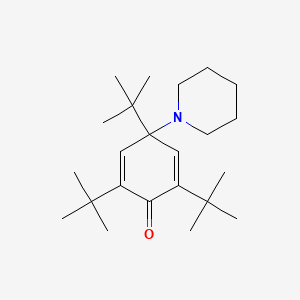
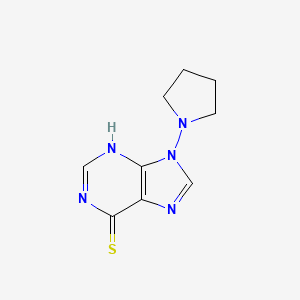

![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
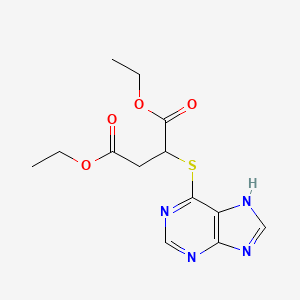
![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
